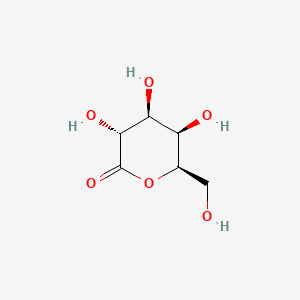

D-galactonolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le D-Galactopyranosyl-1-On est un dérivé du galactose, un sucre monosaccharidique qui est un constituant du lactose. Ce composé est important dans divers processus biochimiques et a des applications dans de multiples domaines, notamment la science alimentaire, les produits pharmaceutiques et la biotechnologie. Sa structure est composée d’une molécule de galactose sous sa forme pyranose, qui est un cycle à six chaînons avec cinq atomes de carbone et un atome d’oxygène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du D-Galactopyranosyl-1-On implique généralement l’oxydation du D-galactose. Une méthode courante est l’utilisation de la galactose oxydase, une enzyme qui oxyde spécifiquement le groupe alcool primaire du D-galactose pour former l’aldéhyde correspondant, le D-Galactopyranosyl-1-On . Cette réaction est généralement effectuée dans une solution tampon aqueuse à un pH d’environ 7,0 et à température ambiante.

Méthodes de production industrielle : En milieu industriel, la production du D-Galactopyranosyl-1-On peut être mise à l’échelle en utilisant des bioréacteurs dans lesquels la galactose oxydase est immobilisée sur un support solide. Cela permet une production continue et une séparation facile de l’enzyme du produit. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté maximaux du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le D-Galactopyranosyl-1-On subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut convertir le groupe aldéhyde en acide carboxylique.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire.

Substitution : Le groupe aldéhyde peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou l’acide nitrique peuvent être utilisés en milieu acide.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants utilisés dans des conditions douces.

Principaux produits :

Oxydation : Acide galacturonique.

Réduction : Alcool D-Galactopyranosyl.

Substitution : Diverses imines et thioéthers selon le nucléophile utilisé.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Metabolic Studies

D-Galactonolactone plays a crucial role in the metabolic pathways of galactose. Studies have shown that it serves as an intermediate in the conversion of galactose to galactonate, which is then further metabolized in various organisms. For instance, rats fed a high-galactose diet excrete galactonate and accumulate this compound in tissues such as the liver and kidney, indicating its involvement in metabolic processes .

1.2 Enzyme Interaction

Research has highlighted the interaction of this compound with enzymes such as beta-galactosidase. It acts as a substrate analog, influencing enzyme kinetics and binding affinities. For example, competitive inhibition studies have demonstrated that this compound binds poorly to substituted enzymes compared to wild-type enzymes, suggesting its potential use in studying enzyme mechanisms and developing inhibitors .

Synthetic Chemistry Applications

2.1 Chiral Building Block

This compound is recognized for its utility as a chiral building block in synthetic organic chemistry. It has been employed in the synthesis of various complex molecules, including carnitine and hydroxylated azepanes. The compound's ability to undergo reactions under environmentally friendly conditions makes it an attractive option for sustainable chemistry .

2.2 Synthesis of Galactofuranosides

The oxidation of D-galactose to yield this compound has been developed as a method for preparing key building blocks for galactofuranosides, which are important in glycoscience and medicinal chemistry . This application underscores the compound's significance in generating biologically relevant molecules.

Medicinal Chemistry Applications

3.1 Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its role in modulating cellular pathways may contribute to anticancer activity by influencing apoptosis and cell proliferation . Additionally, studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

3.2 Drug Development

The compound's interactions with biological targets have prompted research into its use as a lead compound for drug development. Its ability to act as an inhibitor or modulator of specific enzymes positions it as a valuable candidate for developing new therapeutic agents targeting metabolic disorders or cancer .

Case Studies

Mécanisme D'action

Le principal mécanisme d’action du D-Galactopyranosyl-1-On implique son rôle de substrat pour diverses enzymes. Par exemple, la galactose oxydase catalyse l’oxydation du D-Galactopyranosyl-1-On pour produire du peroxyde d’hydrogène et de l’acide D-Galactopyranosyl. Cette réaction est cruciale dans diverses voies métaboliques et peut être utilisée pour générer des espèces réactives de l’oxygène afin d’étudier le stress oxydatif dans les cellules .

Composés similaires :

D-Glucopyranosyl-1-On : Structure similaire mais dérivée du glucose.

D-Mannopyranosyl-1-On : Dérivé du mannose et ayant des propriétés chimiques similaires.

Unicité : Le D-Galactopyranosyl-1-On est unique en raison de son rôle spécifique dans le métabolisme du galactose et de sa capacité à former des dérivés stables par diverses réactions chimiques. Ses applications en biotechnologie et en médecine le distinguent également des autres composés similaires .

Comparaison Avec Des Composés Similaires

D-Glucopyranosyl-1-On: Similar in structure but derived from glucose.

D-Mannopyranosyl-1-On: Derived from mannose and has similar chemical properties.

Uniqueness: D-Galactopyranosyl-1-On is unique due to its specific role in galactose metabolism and its ability to form stable derivatives through various chemical reactions. Its applications in biotechnology and medicine also distinguish it from other similar compounds .

Activité Biologique

D-Galactonolactone is a cyclic ester derived from D-galactose, playing a significant role in various biological processes. Its primary relevance is observed in the metabolic pathways involving galactose, particularly in its conversion to ascorbic acid (vitamin C) and its implications in galactose metabolism disorders. This article explores the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and clinical significance.

Metabolic Pathway

This compound is produced through the oxidation of D-galactose by the enzyme NAD+-dependent galactose dehydrogenase (EC 1.1.1.48). This reaction is crucial in the metabolic pathway that leads to the synthesis of ascorbic acid:

The subsequent hydrolysis of this compound by lactonase results in D-galactonate, which can enter various metabolic pathways, including the Krebs cycle for energy production .

Galactonolactone Dehydrogenase (GALDH)

GALDH plays a pivotal role in the conversion of this compound to L-ascorbic acid. Studies have shown that GALDH activity is sensitive to oxidative stress, which can lead to enzyme inactivation. The presence of this compound has been found to protect GALDH from thiol modification, thereby enhancing its stability and activity under oxidative conditions .

Table 1: GALDH Activity Under Different Conditions

| Treatment | Relative Activity (%) | Modification Type |

|---|---|---|

| Control | 100 | None |

| H₂O₂ (1 h) | 24 | Sulfinic acid |

| H₂O₂ (3 h) | 1.4 | Sulfonic acid |

| H₂O₂ + DTT (3 h) | 6.9 | Not determined |

| H₂O₂/GSH | 0.3 | Glutathionylation |

This table illustrates how oxidative stress affects GALDH activity, highlighting the protective role of this compound .

Galactosemia

This compound's significance is particularly evident in patients with galactosemia , a genetic disorder affecting galactose metabolism due to deficiencies in specific enzymes such as galactose-1-phosphate uridylyltransferase (GALT). In these patients, elevated levels of this compound and its metabolites, such as galactonate, are observed. Research indicates that individuals with GALT deficiency excrete significantly higher amounts of galactonate when subjected to a galactose load compared to healthy subjects .

Case Study: Urinary Excretion of Galactonate

A study involving infants and adults with GALT deficiency revealed that they excreted large amounts of urinary galactonate, which decreased upon implementing a lactose-free diet. This finding underscores the importance of monitoring this compound and related metabolites in managing galactosemia .

Propriétés

Numéro CAS |

15892-28-1 |

|---|---|

Formule moléculaire |

C6H10O6 |

Poids moléculaire |

178.14 g/mol |

Nom IUPAC |

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

Clé InChI |

PHOQVHQSTUBQQK-MGCNEYSASA-N |

SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.